molecular formula C25H31N3O2S B1680916 2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile

2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile

Cat. No.: B1680916
M. Wt: 437.6 g/mol
InChI Key: BFELQLHLUNQIHL-UHFFFAOYSA-N
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Description

Sch-57790 is a synthetic organic compound known for its selective antagonistic activity on muscarinic M2 receptors. It is primarily used in scientific research to study the effects of muscarinic receptor modulation on cognitive functions and other physiological processes. Sch-57790 has shown potential in enhancing cognitive performance, making it a compound of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch-57790 involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of Sch-57790 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sch-57790 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sch-57790 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the structure-activity relationships of muscarinic receptor antagonists.

    Biology: Employed in studies investigating the role of muscarinic receptors in various physiological processes.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its cognitive-enhancing properties.

    Industry: Utilized in the development of new drugs targeting muscarinic receptors

Mechanism of Action

Sch-57790 exerts its effects by selectively antagonizing muscarinic M2 receptors. This blockade prevents the inhibition of adenylyl cyclase activity mediated by the muscarinic agonist oxotremorine, leading to increased acetylcholine release in the central nervous system. The enhanced acetylcholine release is associated with improved cognitive performance and memory retention .

Comparison with Similar Compounds

Sch-57790 is unique in its high selectivity for muscarinic M2 receptors compared to other muscarinic receptor antagonists. Similar compounds include:

Sch-57790 stands out due to its specific targeting of muscarinic M2 receptors, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile

InChI

InChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3

InChI Key

BFELQLHLUNQIHL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-cyclohexyl-alpha(4-((4-methoxyphenyl)sulfinyl)-phenyl)-1-piperazineacetonitrile
SCH 57790
SCH-57790
SCH57790

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile
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2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile
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2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile
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2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile
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2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile
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2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile

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